4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide typically involves the nucleophilic aromatic substitution reactionThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can be replaced by nucleophiles such as thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired outcome and the nature of the substituents on the naphthalimide core.
Major Products
Scientific Research Applications
4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide involves its interaction with thiols through nucleophilic aromatic substitution. The methylsulfonyl group is replaced by thiols, leading to a significant increase in fluorescence. This property makes it an effective probe for detecting thiol-containing biomolecules and studying redox regulation in cells .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4-hydroxy-1,8-naphthalimide: Another derivative of 1,8-naphthalimide used as a matrix for small molecule analysis.
1,8-Naphthalimide Derivatives: Various derivatives with different substituents, such as amines, polyamine conjugates, and heterocyclic groups, used in DNA targeting, anticancer research, and fluorescent imaging.
Uniqueness
4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide stands out due to its high selectivity for thiols and its significant fluorescence enhancement upon reaction. This makes it particularly useful for applications in thiol detection and cellular imaging, where other derivatives may not exhibit the same level of sensitivity and specificity .
Biological Activity
4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide (MSBN) is a compound that has garnered attention in the field of biochemistry due to its selective biological activity, particularly as a fluorogenic probe for thiols. This article explores the biological activity of MSBN, including its mechanisms, applications in cellular imaging, and potential therapeutic implications.
Overview of MSBN
Chemical Structure and Properties:
- Chemical Formula: C17H17NO4S
- Molecular Weight: 331.386 g/mol
- Appearance: Solid
- Solubility: 10 mM in DMSO
MSBN is characterized by its naphthalimide scaffold, which is known for its photophysical properties that make it suitable for biological applications. The compound exhibits a significant increase in fluorescence upon reaction with thiols, making it an effective tool for detecting and imaging thiol-containing biomolecules in live cells.
The biological activity of MSBN is primarily based on its interaction with thiols through a nucleophilic aromatic substitution reaction. When thiols react with MSBN, the methylsulfonyl group is replaced, leading to a restoration of fluorescence that can be quantified:
- Fluorescence Increase: Greater than 100-fold upon thiol reaction.
- Selectivity: MSBN selectively labels protein thiols, allowing researchers to study reversible protein modifications related to cellular redox states.
Thiol Detection and Imaging
MSBN has been utilized extensively for imaging thiols in live cells. Its ability to provide a "turn-on" fluorescence signal upon reaction with thiols allows for real-time monitoring of thiol dynamics within cellular environments. This capability is crucial for understanding various biological processes, including:
- Cellular Redox Regulation: Thiol modifications play a vital role in maintaining redox homeostasis within cells.
- Protein Labeling: MSBN can label specific protein thiols, facilitating studies on protein function and interactions.
Case Studies
-
Thiol Sensing in Live Cells:
In a study published by Zhou et al. (2016), MSBN was employed to selectively image thiols in live cells. The researchers demonstrated that MSBN could effectively label protein thiols, providing insights into reversible protein modifications that are critical for cellular signaling pathways . -
Discrimination Between Reduced and Oxidized Forms:
The introduction of a bulky group into MSBN created a derivative (MSBN-TPP) that could distinguish between reduced thioredoxin and its oxidized form. This advancement highlights the versatility of MSBN in studying specific redox states of proteins .
Comparative Analysis with Other Probes
The following table summarizes the characteristics of MSBN compared to other common fluorogenic probes used for thiol detection:
Probe Name | Selectivity | Fluorescence Turn-On | Application Area |
---|---|---|---|
MSBN | High | >100-fold | Thiol imaging in live cells |
TRFS-green | Moderate | Green fluorescence | Thioredoxin reductase imaging |
4-DMN | Variable | Dependent on solvent | General biomolecular interactions |
Properties
IUPAC Name |
2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPRGLACNOMLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.